An In-depth Technical Guide to the Chemical Properties of 6-Nitropyrazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Chemical Properties of 6-Nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities.[1][2] The presence of the nitro group at the 6-position significantly influences the electronic properties and reactivity of the bicyclic system, making it a valuable intermediate for the synthesis of a variety of functionalized derivatives. This guide provides a comprehensive overview of the chemical properties of 6-Nitropyrazolo[1,5-a]pyrimidine, including its synthesis, spectroscopic characterization, and reactivity, with a focus on its utility in research and development.
Molecular Structure and Physicochemical Properties
The structure of 6-Nitropyrazolo[1,5-a]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring, with a nitro group substituted at the 6-position of the pyrimidine ring.
Molecular Formula: C₆H₄N₄O₂
Molecular Weight: 164.12 g/mol
A summary of the known and predicted physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 6-Nitropyrazolo[1,5-a]pyrimidine
| Property | Value | Source |
| Melting Point | 180 °C | [4] |
| Solubility | Limited solubility in polar solvents like water; soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [3] |
| pKa (Predicted) | -1.74 ± 0.30 | N/A |
| Density (Predicted) | 1.68 ± 0.1 g/cm³ | N/A |
Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine
The synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine is achieved through the electrophilic nitration of the parent pyrazolo[1,5-a]pyrimidine. The regioselectivity of the nitration is highly dependent on the reaction conditions. Nitration with a mixture of nitric acid and sulfuric acid typically results in substitution at the 3-position. However, the use of nitric acid in acetic anhydride directs the nitration to the 6-position.[4]
Experimental Protocol: Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine[4]
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Acetic anhydride
-
Fuming nitric acid (90%)
-
Crushed ice
-
Methanol
Procedure:
-
Dissolve pyrazolo[1,5-a]pyrimidine (510 mg, 0.005 mol) in acetic anhydride (10 ml).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add fuming (90%) nitric acid (5 ml) dropwise over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, pour the reaction mixture onto crushed ice.
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Allow the mixture to stand overnight to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from methanol to yield 6-nitropyrazolo[1,5-a]pyrimidine.
Yield: 43% (crystallized product)
Diagram 1: Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine
Caption: Synthetic route to 6-Nitropyrazolo[1,5-a]pyrimidine.
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the identification and characterization of 6-Nitropyrazolo[1,5-a]pyrimidine.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-nitropyrazolo[1,5-a]pyrimidine is expected to show distinct signals for the aromatic protons. A key feature is the downfield shift of the proton adjacent to the nitro group. One source reports a singlet at δ 9.07 ppm for the proton at the 6-position, which is consistent with the strong electron-withdrawing nature of the nitro group.[3]
¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for the parent 6-Nitropyrazolo[1,5-a]pyrimidine is not readily available, data for related derivatives can provide insight. The carbon atom attached to the nitro group is expected to be significantly deshielded. For example, in 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile, the cyano group appears as a sharp peak near δ 120 ppm.[3]
Infrared (IR) Spectroscopy: The IR spectrum of 6-Nitropyrazolo[1,5-a]pyrimidine will be characterized by the strong absorption bands of the nitro group. Typically, asymmetric and symmetric stretching vibrations for the NO₂ group are observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[3]
Mass Spectrometry: The mass spectrum of 6-Nitropyrazolo[1,5-a]pyrimidine would show a molecular ion peak corresponding to its molecular weight (164.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the heterocyclic core.
Chemical Reactivity
The chemical reactivity of 6-Nitropyrazolo[1,5-a]pyrimidine is dominated by the influence of the electron-withdrawing nitro group, which deactivates the pyrimidine ring towards electrophilic attack and activates it towards nucleophilic attack.
Reduction of the Nitro Group
The nitro group at the 6-position can be readily reduced to an amino group, providing a key intermediate for further functionalization. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride. The resulting 6-aminopyrazolo[1,5-a]pyrimidine is a valuable precursor for the synthesis of various derivatives with potential biological activities.[1][2]
Diagram 2: Reduction of 6-Nitropyrazolo[1,5-a]pyrimidine
Caption: Reduction of the nitro group to an amine.
Nucleophilic Aromatic Substitution (SNA r)
The presence of the strong electron-withdrawing nitro group at the 6-position makes the pyrimidine ring susceptible to nucleophilic aromatic substitution. This allows for the displacement of the nitro group or other leaving groups at this position by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a powerful tool for introducing diverse functional groups and building molecular complexity. The reaction typically proceeds through a Meisenheimer complex intermediate.[4][5]
Diagram 3: Nucleophilic Aromatic Substitution Pathway
Caption: General mechanism for SNA r at the 6-position.
Electrophilic Aromatic Substitution
As previously mentioned, the pyrazolo[1,5-a]pyrimidine ring system can undergo electrophilic aromatic substitution. While nitration at the 6-position is achieved under specific conditions, other electrophilic substitutions, such as halogenation, tend to occur at the 3-position of the pyrazole ring.[4] The electron-withdrawing nature of the nitro group at the 6-position would further deactivate the entire ring system towards subsequent electrophilic attack.
Applications in Research and Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] 6-Nitropyrazolo[1,5-a]pyrimidine serves as a key building block for the synthesis of libraries of compounds for screening against various therapeutic targets. The ability to convert the nitro group into an amino group, which can then be further derivatized, is a cornerstone of its utility. Derivatives of pyrazolo[1,5-a]pyrimidine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7]
Conclusion
6-Nitropyrazolo[1,5-a]pyrimidine is a versatile and valuable heterocyclic compound in organic synthesis and medicinal chemistry. Its synthesis is well-established, and its reactivity, particularly the reduction of the nitro group and its susceptibility to nucleophilic aromatic substitution, provides a gateway to a vast array of functionalized derivatives. The continued exploration of the chemical properties and applications of this compound and its analogs is likely to lead to the discovery of new therapeutic agents and advanced materials.
References
- Lynch, B. M.; Khan, M. A.; Sharma, S. C.; Teo, H. C. Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 1975, 53(1), 119-125.
- Abdel-Gawad, H.; et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Molecular Structure, 2023, 1282, 135168.
- Zhang, Y.; et al. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 2016, 25(11), 2563-2573.
- Shaaban, M. R.; et al. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Tetrahedron Letters, 2015, 56(34), 4947-4951.
- Castillo, J. C.; et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021, 26(16), 4946.
- Wieczorek, M.; et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 2021, 22(11), 5894.
- Balaji, T.; et al. Scheme 30. Selective nucleophilic aromatic substitution to furnish...
- Singleton, D. A.; et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2017, 139(38), 13612-13620.
- Williams, A. Concerted Nucleophilic Aromatic Substitution Reactions.
- Gnerka, P.; et al.
- Singh, P. P.; et al. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2024, 29(7), 1548.
- Bobrovs, R.; et al. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 2022, 13(8), 985-995.
- Portilla, J.; et al. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. New Journal of Chemistry, 2020, 44(33), 14269-14278.
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ck12.org [ck12.org]
- 4. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
